molecular formula C23H18FN5O2S B2430780 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-23-0

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2430780
CAS No.: 899761-23-0
M. Wt: 447.49
InChI Key: LUKFPNSVFMSOLD-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with a sulfonyl group and a fluorophenyl group

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Ring Formation: The quinazoline ring is often formed through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde.

    Fluorophenyl Substitution: The final step involves the substitution of the fluorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl or amide bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific molecular pathways and targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds also contain a triazole ring fused with another heterocyclic ring and have similar biological activities.

    Triazolopyrimidines: These compounds have a triazole ring fused with a pyrimidine ring and are known for their anticancer and antimicrobial properties.

    Quinazolinones: These compounds contain a quinazoline ring and are widely studied for their pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c1-14-10-11-15(2)20(12-14)32(30,31)23-22-26-21(25-17-7-5-6-16(24)13-17)18-8-3-4-9-19(18)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFPNSVFMSOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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